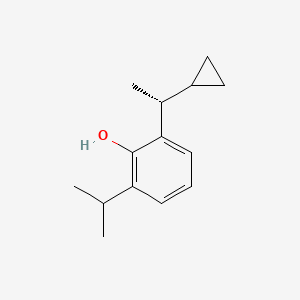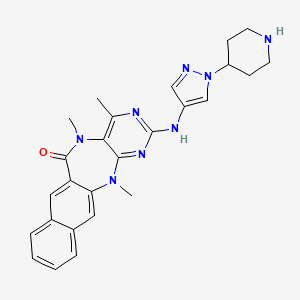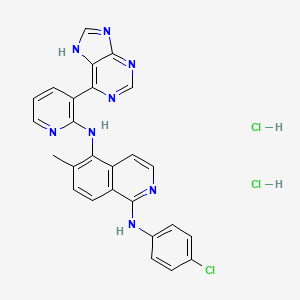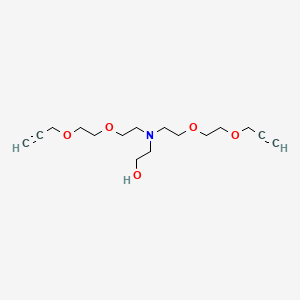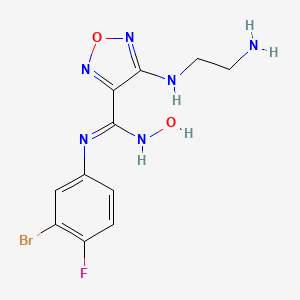
Ido-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IDO-IN-3 est un inhibiteur puissant de l'enzyme indoleamine 2,3-dioxygénase (IDO). Cette enzyme joue un rôle crucial dans le catabolisme de l'acide aminé essentiel tryptophane en kynurénine. L'inhibition de l'indoleamine 2,3-dioxygénase a des implications significatives dans divers processus biologiques, en particulier dans la modulation des réponses immunitaires et le traitement de certains cancers .
Applications De Recherche Scientifique
IDO-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the tumor microenvironment.
Mécanisme D'action
Target of Action
Ido-IN-3 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that catalyzes the oxidation of the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
This compound interacts with IDO1 by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, disrupting the normal function of IDO1 . The disruption of this pathway can lead to the inhibition of immune cell effector functions and/or facilitation of T cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1, the target of this compound, catalyzes the initial step of this pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels and an increase in tryptophan levels .
Pharmacokinetics
These trials assess the safety, efficacy, and bioavailability of these inhibitors in patients .
Result of Action
The inhibition of IDO1 by this compound leads to several molecular and cellular effects. It results in the suppression of T-cell functions and can facilitate T cell death . This can lead to changes in the tumor microenvironment, making it more susceptible to immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be stimulated in response to ongoing immune surveillance in cancer . Therefore, the efficacy and stability of this compound could potentially be influenced by the immune status of the patient and the presence of other immune cells in the tumor microenvironment .
Analyse Biochimique
Biochemical Properties
Ido-IN-3 plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan to kynurenine . This interaction inhibits the activity of IDO, leading to an accumulation of tryptophan and a decrease in kynurenine levels. Additionally, this compound has been shown to interact with other biomolecules such as arginase, which is involved in the urea cycle . The nature of these interactions is primarily inhibitory, affecting the overall metabolic flux within cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, it has been observed to modulate the function of T cells, macrophages, and dendritic cells . By inhibiting IDO activity, this compound reduces the immunosuppressive environment, thereby enhancing the immune response. This compound also influences cell signaling pathways, such as the kynurenine pathway, which is crucial for maintaining cellular homeostasis . Furthermore, this compound impacts gene expression by altering the transcriptional activity of genes involved in immune regulation and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO and other biomolecules. By binding to the active site of IDO, this compound inhibits its enzymatic activity, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan, which can be utilized for protein synthesis and other metabolic processes. Additionally, this compound may influence enzyme inhibition or activation through allosteric modulation, affecting the overall metabolic network within cells. Changes in gene expression are also observed, with this compound modulating the transcription of genes involved in immune response and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound is maintained over short-term experiments, with minimal degradation . Long-term studies have shown that this compound may undergo degradation, leading to a decrease in its efficacy. The long-term effects of this compound on cellular function include sustained inhibition of IDO activity and modulation of immune responses. These effects are consistent in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits IDO activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immune dysregulation have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic outcomes. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO and arginase . By inhibiting IDO, this compound affects the kynurenine pathway, leading to changes in metabolite levels such as tryptophan and kynurenine. Additionally, this compound influences the urea cycle by modulating arginase activity, affecting the overall metabolic flux within cells. These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cell, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the efficacy of this compound in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It is primarily localized in the cytoplasm, where it interacts with IDO and other biomolecules. Additionally, this compound may be directed to specific organelles such as the endoplasmic reticulum and mitochondria through targeting signals and post-translational modifications. These localization patterns are critical for the modulation of cellular processes and the overall efficacy of this compound.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse d'IDO-IN-3 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels qui améliorent son activité inhibitrice. La voie de synthèse comprend généralement :
- Formation du noyau indole par des réactions de cyclisation.
- Introduction de substituants à des positions spécifiques sur le cycle indole en utilisant des réactions de substitution aromatique électrophile.
- Étapes de purification finales pour obtenir le composé pur .
Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
- Optimisation des conditions réactionnelles pour maximiser le rendement et la pureté.
- Utilisation de réactifs et de solvants de qualité industrielle.
- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir que le produit final respecte les normes de qualité .
Analyse Des Réactions Chimiques
Types de réactions : IDO-IN-3 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle indole, altérant son activité inhibitrice.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents substituants sur le cycle indole, affectant son affinité de liaison à l'indoleamine 2,3-dioxygénase
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité inhibitrice contre l'indoleamine 2,3-dioxygénase .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'indoleamine 2,3-dioxygénase et ses effets sur le métabolisme du tryptophane.
Biologie : Enquête sur son rôle dans la modulation des réponses immunitaires, en particulier dans le contexte du cancer et des maladies auto-immunes.
Médecine : Exploré comme agent thérapeutique potentiel en immunothérapie contre le cancer, où il peut améliorer l'efficacité d'autres traitements en modulant le microenvironnement tumoral.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme indoleamine 2,3-dioxygénase. Cette enzyme catalyse la première étape et l'étape limitante de la vitesse dans le catabolisme du tryptophane en kynurénine. En inhibant cette enzyme, this compound réduit les niveaux de kynurénine et d'autres métabolites en aval, qui sont connus pour supprimer les réponses immunitaires. L'inhibition de l'indoleamine 2,3-dioxygénase conduit à une augmentation des niveaux de tryptophane, favorisant la prolifération des lymphocytes T et améliorant les réponses immunitaires antitumorales .
Comparaison Avec Des Composés Similaires
IDO-IN-3 est comparé à d'autres inhibiteurs de l'indoleamine 2,3-dioxygénase tels que :
Epacadostat : Un autre inhibiteur puissant de l'indoleamine 2,3-dioxygénase, actuellement en essais cliniques pour l'immunothérapie contre le cancer.
Navoximod : Un inhibiteur de l'indoleamine 2,3-dioxygénase avec une structure chimique différente mais un mécanisme d'action similaire.
Indoximod : Un mimétique du tryptophane qui module la réponse immunitaire en inhibant l'indoleamine 2,3-dioxygénase
Unicité : this compound est unique en raison de son affinité de liaison spécifique et de sa puissance inhibitrice contre l'indoleamine 2,3-dioxygénase. Sa structure chimique permet une inhibition efficace de l'enzyme, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNMIADTFAXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
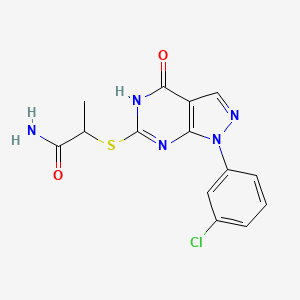

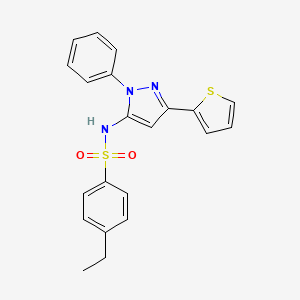
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
